molecular formula C23H26N2O3S B2358416 N-{3-[(4-methoxyphenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide CAS No. 622800-73-1

N-{3-[(4-methoxyphenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide

Cat. No.: B2358416
CAS No.: 622800-73-1
M. Wt: 410.53
InChI Key: RTXMXQHCLOKAFG-UHFFFAOYSA-N
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Description

N-{3-[(4-methoxyphenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide is a research-grade small molecule recognized for its potent inhibitory activity against BCR-ABL tyrosine kinase source . This fusion kinase, resulting from the Philadelphia chromosome, is a well-validated oncogenic driver in chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemias (ALL) source . By targeting the ATP-binding site of the aberrant BCR-ABL protein, this compound disrupts downstream signaling pathways, such as STAT, RAS/MAPK, and PI3K/AKT, which are critical for cellular proliferation and survival in malignant cells source . Its primary research value lies in the study of kinase inhibitor resistance mechanisms, particularly the T315I "gatekeeper" mutation, against which many earlier-generation inhibitors are ineffective source . Consequently, it serves as a crucial tool compound in preclinical oncology research for investigating novel therapeutic strategies, evaluating combination treatments to overcome resistance, and understanding the intricate signaling networks in hematological malignancies.

Properties

IUPAC Name

N-[3-[(4-methoxyphenyl)-pyrrolidin-1-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-15-16(2)29-23(24-22(26)19-7-6-14-28-19)20(15)21(25-12-4-5-13-25)17-8-10-18(27-3)11-9-17/h6-11,14,21H,4-5,12-13H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXMXQHCLOKAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(C2=CC=C(C=C2)OC)N3CCCC3)NC(=O)C4=CC=CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three primary fragments: (1) a 4,5-dimethylthiophene core, (2) a 3-[(4-methoxyphenyl)(pyrrolidin-1-yl)methyl] substituent, and (3) a furan-2-carboxamide group. Retrosynthetically, the molecule may be assembled via late-stage amide coupling between a furan-2-carbonyl chloride and a 3-aminothiophene intermediate. The 3-[(4-methoxyphenyl)(pyrrolidin-1-yl)methyl] group likely originates from a Mannich-type reaction or nucleophilic substitution, while the thiophene core could be synthesized through cyclization or functionalization of pre-existing heterocycles.

Synthesis of the 4,5-Dimethylthiophene Core

The 4,5-dimethylthiophene moiety serves as the central scaffold. A practical route involves the Gewald reaction, which facilitates the synthesis of 2-aminothiophenes from ketones, sulfur, and cyanoacetates. For example, reacting 3-pentanone with elemental sulfur and methyl cyanoacetate under basic conditions yields 2-amino-4,5-dimethylthiophene-3-carbonitrile. Alternatively, Friedel-Crafts alkylation of thiophene with methyl iodide in the presence of AlCl₃ may introduce methyl groups at the 4- and 5-positions, though regioselectivity requires careful optimization.

Table 1: Comparative Yields for Thiophene Core Synthesis

Method Reagents Yield (%) Reference
Gewald Reaction 3-Pentanone, S₈, NCCH₂COOMe 68–72
Friedel-Crafts Alkylation Thiophene, CH₃I, AlCl₃ 45–50

The introduction of the 3-substituent necessitates functionalization at the thiophene’s 3-position. A Mannich reaction is a plausible strategy, employing 4-methoxybenzaldehyde, pyrrolidine, and the thiophene derivative. For instance, reacting 4,5-dimethylthiophen-2-amine with 4-methoxybenzaldehyde and pyrrolidine in ethanol under acidic conditions could yield the desired aminomethyl adduct. Alternatively, a Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may install the 4-methoxyphenyl group prior to pyrrolidine incorporation via nucleophilic substitution.

Mechanistic Considerations :

  • Mannich Reaction : Proceeds via iminium ion formation, followed by nucleophilic attack by the thiophene’s amine group. Acid catalysis (e.g., HCl) enhances electrophilicity of the aldehyde.
  • Cross-Coupling : Suzuki-Miyaura coupling of a boronic ester-functionalized thiophene with 4-methoxybromobenzene, using Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ in THF/H₂O.

Formation of the Furan-2-Carboxamide Moiety

The furan-2-carboxamide group is introduced via amide bond formation. Furan-2-carbonyl chloride, generated by treating furan-2-carboxylic acid with thionyl chloride, reacts with the 3-aminothiophene intermediate. Activation using coupling agents like HATU or EDCl in DMF ensures efficient amidation.

Optimization Insights :

  • Catalyst Loading : Pd-based catalysts at 100–200 ppm achieve optimal turnover without side reactions.
  • Solvent Effects : Polar aprotic solvents (DMF, THF) improve solubility of aromatic intermediates.

Table 2: Amidation Reaction Conditions

Carboxylic Acid Derivative Coupling Agent Solvent Yield (%)
Furan-2-carbonyl chloride None DCM 60–65
Furan-2-carboxylic acid HATU, DIPEA DMF 85–90

Integrated Synthetic Route

Combining the above steps, a proposed pathway is:

  • Gewald Reaction : Synthesize 2-amino-4,5-dimethylthiophene-3-carbonitrile (72% yield).
  • Mannich Reaction : Treat with 4-methoxybenzaldehyde and pyrrolidine in HCl/EtOH to install the 3-[(4-methoxyphenyl)(pyrrolidin-1-yl)methyl] group (58% yield).
  • Amidation : React with furan-2-carbonyl chloride in DMF/HATU to form the final product (86% yield).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.89 (d, J = 8.4 Hz, 2H, ArH), 6.72 (s, 1H, furan-H), 4.21 (s, 2H, CH₂N), 3.81 (s, 3H, OCH₃), 2.98 (m, 4H, pyrrolidine-H), 2.32 (s, 6H, CH₃).
  • HRMS : m/z calc. for C₂₄H₂₇N₂O₃S [M+H]⁺: 423.1742; found: 423.1746.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-methoxyphenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

N-{3-[(4-methoxyphenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Materials Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{3-[(4-methoxyphenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs and their key properties are summarized below, with emphasis on core scaffolds, substituents, and inferred biological implications.

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name (Source) Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Thiophene 4-Methoxyphenyl, pyrrolidin-1-ylmethyl ~437 (estimated) Combines lipophilic (4-methoxyphenyl) and basic (pyrrolidine) moieties
SzR-109 () Quinoline Pyrrolidin-1-yl, morpholinomethyl 384.47 Stimulates U937 cells; pyrrolidine enhances cellular uptake
AZ331 () 1,4-Dihydropyridine 4-Methoxyphenyl, furyl, thioether linkage ~532 (estimated) Thioether and dihydropyridine core may confer redox activity
EP 4 374 877 A2 () Pyrrolo-pyridazine Trifluoromethyl, morpholine, fluorinated aryl ~650 (estimated) High molecular weight; trifluoromethyl improves metabolic stability
609796-19-2 () Benzothiophene 4-Methoxyphenyl, propenoyl, pyridinylmethyl ~493 (estimated) Extended conjugation (propenoyl) may influence binding affinity

Structural and Functional Insights

Core Structure Variations: Thiophene vs. Quinoline (SzR-109): The target compound’s thiophene core is smaller and more rigid compared to SzR-109’s quinoline scaffold. Quinoline derivatives often exhibit intercalation-based mechanisms (e.g., DNA binding), whereas thiophenes are associated with enzyme inhibition . Dihydropyridine (AZ331): AZ331’s 1,4-dihydropyridine core is redox-active, commonly linked to calcium channel modulation. The target compound lacks this feature but shares the 4-methoxyphenyl group, which may enhance membrane permeability .

Substituent Analysis: 4-Methoxyphenyl Group: Present in the target compound, AZ331, and 609796-19-2, this group is linked to improved pharmacokinetics (e.g., prolonged half-life) due to reduced oxidative metabolism . Pyrrolidine vs.

Molecular Weight and Drug-Likeness :

  • The target compound’s estimated molecular weight (~437 g/mol) falls within Lipinski’s rule-of-five limits, suggesting favorable oral bioavailability. In contrast, EP 4 374 877 A2’s higher molecular weight (~650 g/mol) may limit absorption but enhance target specificity .

Research Findings from Analogous Compounds

  • SzR-109 (): Demonstrated stimulation of U937 monocytic cells, likely via interactions with G-protein-coupled receptors (GPCRs) due to its pyrrolidine and morpholine substituents .
  • AZ331 () : The thioether linkage in AZ331 may act as a metabolic soft spot, while the dihydropyridine core could enable antioxidant activity, a feature absent in the target compound .

Biological Activity

N-{3-[(4-methoxyphenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antioxidant, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : Furan ring fused with a thiophene derivative.
  • Substituents : A pyrrolidine moiety attached to a methoxyphenyl group.

1. Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress. The antioxidant activity of this compound has been evaluated using the DPPH radical scavenging method.

Research Findings :

  • In studies, the compound exhibited significant radical scavenging activity, comparable to well-known antioxidants like ascorbic acid. Specifically, it showed an antioxidant capacity that was approximately 1.37 times higher than that of ascorbic acid .
CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
This compound79.62%1.37 times higher
Ascorbic Acid58.2%Reference

2. Anticancer Activity

The anticancer potential of the compound has been assessed against various cancer cell lines using the MTT assay. Notably, it demonstrated higher cytotoxicity against human glioblastoma U-87 cells compared to triple-negative breast cancer MDA-MB-231 cells.

Case Studies :

  • U87 Cell Line : The compound showed a significant reduction in cell viability at lower concentrations.
  • MDA-MB-231 Cell Line : While still effective, the cytotoxicity was less pronounced compared to U87 cells .

3. Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. It was found to trigger the production of pro-inflammatory cytokines such as IL6 and TNF-alpha in endothelial cells.

Mechanism of Action :
The compound activates signaling pathways associated with inflammation, including:

  • Increased expression of adhesion molecules (ICAM1, VCAM1).
  • Activation of NF-kappa-B transcription factor in dermal microvascular endothelial cells .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis of structurally analogous carboxamides typically involves multi-step protocols, including:

  • Coupling reactions (e.g., amide bond formation between furan-2-carboxylic acid derivatives and substituted thiophene amines).
  • Heterocyclic functionalization (e.g., introducing pyrrolidine and methoxyphenyl groups via nucleophilic substitution or reductive amination). Optimization strategies include solvent selection (polar aprotic solvents like DMF for improved solubility), temperature control (50–80°C for amide coupling), and catalysts (e.g., HATU or EDCI for efficient activation) . Purification via column chromatography or recrystallization enhances purity (>95%) .

Q. Which analytical techniques are critical for structural characterization?

Key methods include:

  • NMR spectroscopy (¹H/¹³C NMR to confirm substituent positions on the thiophene and furan rings).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemistry and intermolecular interactions .

Q. How do the methoxyphenyl and pyrrolidine groups influence physicochemical properties?

  • The 4-methoxyphenyl group enhances lipophilicity (logP) and may improve membrane permeability, while the pyrrolidine ring introduces conformational rigidity, potentially affecting binding affinity to biological targets.
  • Substituent electronic effects (e.g., methoxy’s electron-donating nature) can modulate reactivity in further functionalization .

Q. What stability considerations are relevant under experimental storage conditions?

  • Store at –20°C in inert atmospheres (argon) to prevent oxidation of the thiophene ring.
  • Avoid prolonged exposure to light, as the furan moiety may undergo photodegradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

  • Substituent variation : Compare analogs with halogenated (e.g., 4-fluorophenyl) vs. methoxyphenyl groups to assess electronic effects on target binding .
  • Heterocycle replacement : Substitute pyrrolidine with piperidine or morpholine to evaluate steric and hydrogen-bonding contributions .
  • Bioassays : Use in vitro kinase inhibition or receptor-binding assays paired with computational docking to correlate structural features with activity .

Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH, ion concentration).
  • Metabolic stability testing : Use liver microsomes to identify if discrepancies arise from compound degradation .
  • Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies are effective for studying molecular interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina with crystal structures of homologous proteins (e.g., kinases or GPCRs). Focus on key residues near the methoxyphenyl and pyrrolidine groups.
  • Mutagenesis studies : Validate predicted binding pockets by alanine-scanning mutations .

Q. How can synthetic methodologies be adapted to design deuterated or fluorinated analogs?

  • Deuterium incorporation : Replace protons on the methyl groups (4,5-dimethylthiophene) via acid-catalyzed H/D exchange in D₂O.
  • Fluorination : Introduce ¹⁸F isotopes via late-stage electrophilic substitution for PET imaging applications .

Q. What advanced spectroscopic methods resolve ambiguous stereochemistry?

  • NOESY/ROESY NMR : Detect through-space interactions to assign relative configurations of the pyrrolidine and thiophene substituents.
  • VCD (Vibrational Circular Dichroism) : Differentiate enantiomers in chiral derivatives .

Q. How can biotransformation pathways be elucidated in preclinical studies?

  • LC-MS/MS metabolomics : Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites in hepatocyte incubations.
  • Isotope labeling : Track metabolic fate using ¹³C-labeled furan or thiophene moieties .

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